BenchChemオンラインストアへようこそ!

2-(2-((2-chlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)acetamide

CYP450 inhibition drug metabolism benzimidazole SAR

This 1,2-disubstituted benzimidazole features an ortho-chlorophenoxymethyl at C2 and an unsubstituted acetamide at N1, creating a hydrogen-bond donor/acceptor array distinct from 2-aryl analogues. Its lower cLogP (~2.8) and higher predicted solubility (LogS ~-4.1) reduce aggregation artifacts seen with more lipophilic benzimidazoles. The concise two-step synthesis from commercial precursors and orthogonal functionalization vectors make it an ideal starting point for scaffold-hopping, fragment-growing, and CYP450 type-I vs. type-II binding studies.

Molecular Formula C16H14ClN3O2
Molecular Weight 315.76
CAS No. 955317-63-2
Cat. No. B2429392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-((2-chlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)acetamide
CAS955317-63-2
Molecular FormulaC16H14ClN3O2
Molecular Weight315.76
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(N2CC(=O)N)COC3=CC=CC=C3Cl
InChIInChI=1S/C16H14ClN3O2/c17-11-5-1-4-8-14(11)22-10-16-19-12-6-2-3-7-13(12)20(16)9-15(18)21/h1-8H,9-10H2,(H2,18,21)
InChIKeyWLFXZNZNYQWNPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-((2-Chlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)acetamide (CAS 955317-63-2): Structural Identity and Sourcing Context


2-(2-((2-Chlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)acetamide (CAS 955317-63-2) is a synthetic small molecule with molecular formula C₁₆H₁₄ClN₃O₂ and molecular weight 315.75 g/mol . It belongs to the 1,2-disubstituted benzimidazole class, featuring a 2-chlorophenoxymethyl substituent at position 2 and an unsubstituted acetamide side chain at position 1 of the benzimidazole core . This specific substitution pattern is critical: the ortho-chloro substitution on the phenoxy ring combined with the N1-acetamide creates a hydrogen-bond donor/acceptor array that distinguishes it from both the simple 2-aryl-benzimidazoles and the regioisomeric N-benzimidazolyl-acetamides (where the acetamide is attached to the 2-amino position rather than N1) [1]. The compound is primarily supplied by screening-compound vendors as a research chemical for drug discovery, with commercial availability typically at >95% purity .

Why 2-(2-((2-Chlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)acetamide Cannot Be Replaced by Other Benzimidazole Acetamides


Benzimidazole acetamides exhibit steep structure-activity relationships where seemingly minor modifications can drastically alter target engagement, selectivity, and pharmacokinetic behavior. In the 2-phenyl benzimidazole-1-acetamide series, for example, swapping para-chlorophenyl for para-nitrophenyl at position 2 shifts the anthelmintic potency from paralysis-dominant to mortality-dominant profiles relative to albendazole [1]. The target compound introduces an ortho-chlorophenoxymethyl at position 2 instead of a simple aryl ring, which affects both the electron distribution on the benzimidazole core and the spatial orientation of the acetamide side chain. This substitution is expected to modulate hydrogen-bonding capacity at the N1-acetamide (a key pharmacophoric element for target recognition in this scaffold) and to alter lipophilicity (cLogP ~2.8 estimated) compared to the parent 2-phenyl analogs (cLogP ~3.5–4.0), potentially improving aqueous solubility while retaining membrane permeability . Generic substitution within this chemotype without experimental validation risks both loss of desired activity and introduction of unanticipated off-target effects.

Quantitative Differentiation Evidence for 2-(2-((2-Chlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)acetamide Relative to Close Analogs


Cytochrome P450 Inhibition Profile Shift via N1-Acetamide Introduction Relative to the Non-Acetamide Core

The non-acetamide parent scaffold, 2-(2′-chlorophenoxy)methylbenzimidazole (CAS 3384-30-3), is a known potent inhibitor of aryl hydrocarbon hydroxylase (AHH) activity with an I₅₀ of 5.2 × 10⁻⁵ M in hepatic microsomes from 3-methylcholanthrene-induced rats [1]. Introduction of the N1-acetamide group in the target compound is predicted to reduce CYP450 binding affinity by disrupting the type-II spectral interaction with oxidized cytochrome P450 that the parent benzimidazole nitrogen engages in, as demonstrated by the structure-dependent spectral binding changes reported across aryl-substituted benzimidazoles [1]. While direct comparative data for the target compound are not yet published, the structural precedent indicates that the N1-acetamide modification should attenuate the CYP inhibitory liability, making the compound a more suitable probe for cellular assays where metabolic stability is required.

CYP450 inhibition drug metabolism benzimidazole SAR

Anthelmintic Activity Potential Inferred from 2-Phenyl Benzimidazole-1-Acetamide Pharmacophore Class

A series of 2-phenyl benzimidazole-1-acetamide derivatives demonstrated anthelmintic activity superior to albendazole against Pheretima posthuma. Among these, compounds 3k, 3n, and 3q—bearing 4-chlorophenyl at position 2—were found to cause worm mortality more effectively than albendazole at equivalent concentrations [1]. The target compound retains the N1-acetamide pharmacophore but replaces the 4-chlorophenyl with a 2-chlorophenoxymethyl ether, introducing an additional oxygen atom that acts as a hydrogen-bond acceptor. This modification is anticipated to enhance solubility and potentially alter the paralysis-versus-mortality profile observed in the 2-phenyl series, though direct anthelmintic data for the target compound are not yet available.

anthelmintic benzimidazole parasitology

Predicted Drug-Likeness Profile Differentiation from Regioisomeric N-(Benzimidazol-2-yl)-2-(2-chlorophenoxy)acetamide

The regioisomeric compound N-(1H-benzimidazol-2-yl)-2-(2-chlorophenoxy)acetamide (CAS 107249-99-0) places the acetamide carbonyl directly conjugated to the benzimidazole 2-amino group, creating a planar, rigid system with limited conformational freedom . In contrast, the N1-substitution in the target compound decouples the acetamide from the benzimidazole π-system, increasing rotatable bond count (5 vs. 4) and topological polar surface area (estimated tPSA ~68 Ų vs. ~64 Ų for the regioisomer). This predicts improved aqueous solubility (estimated LogS ~-4.1 vs. ~-4.5) while maintaining acceptable Lipinski compliance (MW 315.75; HBD 1; HBA 4; cLogP ~2.8) . The increased conformational flexibility may also enhance induced-fit binding to certain protein targets compared to the more rigid regioisomer.

drug-likeness ADME prediction regioisomer comparison

Synthetic Tractability and Scalability Advantage Over Multi-Step Arylacetamide Benzimidazole Congeners

The target compound is accessible via a two-step sequence from commercially available 2-(chloromethyl)-1H-benzimidazole: (i) O-alkylation of 2-chlorophenol to install the chlorophenoxymethyl group; (ii) N-alkylation with 2-bromoacetamide (or chloroacetamide followed by amidation) to introduce the N1-acetamide . In contrast, the more extensively studied 2-phenyl benzimidazole-1-acetamides require separate synthesis of the 2-arylbenzimidazole core via condensation of o-phenylenediamine with substituted benzaldehydes (typically requiring oxidative conditions and purification), followed by N-alkylation [1]. The ether-linked route avoids the need for aldehyde condensation and oxidative cyclization, potentially offering higher overall yields and easier purification. Vendor listings indicate the compound is supplied at >95% purity, confirming the robustness of this synthetic route .

synthetic chemistry lead optimization structure diversification

Recommended Application Scenarios for 2-(2-((2-Chlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)acetamide Based on Differentiation Evidence


Probe Compound for Benzimidazole CYP450 Interaction Studies

The target compound's N1-acetamide modification, predicted to alter CYP450 binding mode relative to the non-acetamide parent 2-(2′-chlorophenoxy)methylbenzimidazole (I₅₀ = 52 µM for AHH), makes it a valuable probe for differentiating type-I vs. type-II CYP interactions within the benzimidazole scaffold [1]. Researchers investigating cytochrome P450 structure-function relationships can use this compound alongside its non-acetamide analog to map the contribution of N1-substitution to spectral binding changes and enzyme inhibition kinetics.

Anthelmintic Screening in Nematode Models

Given the validated anthelmintic activity of 2-phenyl benzimidazole-1-acetamides (several compounds outperforming albendazole in Pheretima posthuma assays), the target compound represents a structurally differentiated member of this pharmacophore class with potentially altered spectrum or potency due to the 2-chlorophenoxymethyl ether [2]. Screening against panels of parasitic nematodes (e.g., Haemonchus contortus, Teladorsagia circumcincta) is warranted to establish its comparative efficacy.

Fragment-Based or Scaffold-Hopping Medicinal Chemistry Campaigns

The concise two-step synthesis from commercially available precursors, combined with the favorable predicted drug-likeness parameters (MW 315.75; cLogP ~2.8; tPSA ~68 Ų; 5 rotatable bonds), positions this compound as an attractive starting point for scaffold-hopping or fragment-growing medicinal chemistry programs . The chlorophenoxymethyl and acetamide groups provide orthogonal vectors for further functionalization, enabling rapid analog generation.

Solubility-Challenged Assay Replacement for Lipophilic Benzimidazole Hits

Relative to the regioisomeric N-(benzimidazol-2-yl)-2-(2-chlorophenoxy)acetamide (cLogP ~3.0, predicted LogS ~-4.5) and 2-phenyl benzimidazole-1-acetamides (cLogP ~3.5–4.0), the target compound's modestly lower predicted lipophilicity (cLogP ~2.8) and higher predicted solubility (LogS ~-4.1) make it a more assay-friendly alternative when solubility-limited artifacts (aggregation, non-specific binding) are encountered with more lipophilic benzimidazole hits .

Quote Request

Request a Quote for 2-(2-((2-chlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.